N-[2-(2-Chlorophenyl)ethyl]-N-methylamine
Overview
Description
N-[2-(2-Chlorophenyl)ethyl]-N-methylamine is a useful research compound. Its molecular formula is C9H12ClN and its molecular weight is 169.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Sigma Receptor Binding and Therapeutic Potential
- A study by de Costa et al. (1992) on the synthesis, characterization, and biological evaluation of a class of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines, including N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, identified these compounds as superpotent sigma ligands with subnanomolar affinity. This research highlights the potential of these compounds in understanding the functional role of sigma receptors and in developing novel therapeutic agents (de Costa et al., 1992).
Potential SPECT Imaging Agents
- He et al. (1993) synthesized and evaluated 2-, 3-, and 4-iodophenyl derivatives of high-affinity sigma ligand N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine for their capacity to label sigma-1 and sigma-2 subtypes in vitro. The study indicated the feasibility of using such compounds for SPECT imaging of sigma receptors, providing a valuable tool for the diagnosis and study of diseases (He et al., 1993).
Enzymatic and Chemical Studies
- The enzymatic resolution of amines, including those structurally related to N-[2-(2-Chlorophenyl)ethyl]-N-methylamine, showcases the versatility of these compounds in chemical synthesis and potential pharmaceutical applications. For example, the kinetic resolution of (R,S)-1-(4-chlorophenyl)ethylamine by Novozym 435 to prepare a novel triazolopyrimidine herbicide demonstrates the practical application of such compounds in producing optically pure intermediates for herbicide synthesis (Zhang et al., 2018).
Photocatalytic N-Methylation of Amines
- Photocatalytic N-methylation of amines, including those related to this compound, using palladium-loaded titanium dioxide (Pd/TiO2), represents an innovative approach to functionalizing heterocycles and pharmaceutical intermediates. This method enables the facile synthesis of tertiary N-methylamines, highlighting the compound's utility in the synthesis of pharmaceuticals (Wang et al., 2018).
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5,11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJKAALGEAHUIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493349 | |
Record name | 2-(2-Chlorophenyl)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52516-17-3 | |
Record name | 2-(2-Chlorophenyl)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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